molecular formula C13H13NO B2924023 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one CAS No. 56061-95-1

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2924023
CAS No.: 56061-95-1
M. Wt: 199.253
InChI Key: QSZGEYSMLUYOFO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one (CAS 56061-95-1) is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This phenyl-substituted dihydropyridinone serves as a valuable structural analog in medicinal chemistry and pharmacological research. Its primary research value has been demonstrated in studies investigating the mechanism of action of antifibrotic drugs, where it functions as a key pharmacological tool . Specifically, it has been identified as a commercially available structural mimic of the drug pirfenidone that retains similar physical chemical properties, such as low molecular weight and lipophilicity, but crucially lacks its antifibrotic effects . In vitro studies utilizing lung fibroblasts derived from patients with idiopathic pulmonary fibrosis (IPF) confirmed that this compound is non-toxic and remains inactive, showing no antifibrotic activity even when applied at millimolar concentrations . This profile makes it an essential control compound for researchers aiming to delineate specific drug mechanisms, particularly for distinguishing between target-specific effects and non-specific activities in high-dose applications. Applications: This product is intended for use in biochemical research, primarily as an inactive structural analog or negative control in studies of antifibrotic agents, mechanism of action studies, and structure-activity relationship (SAR) investigations. Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,6-dimethyl-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZGEYSMLUYOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For instance, the reaction of benzaldehyde, ethyl acetoacetate, and ammonium acetate under reflux conditions can yield the desired dihydropyridine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as cobalt chloride can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyridine ring.

Common Reagents and Conditions

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine derivatives.

    Substitution: Halogenated dihydropyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

Key Observations:

  • Conversely, methyl and phenyl groups (as in the target compound) favor lipophilicity.
  • Polarity: Hydroxyl or aminomethyl substituents significantly increase polarity (e.g., 4-hydroxy analog: TPSA = 49.3 Ų vs. target compound’s 29.1 Ų) .
  • Biological Relevance: The oxadiazole derivative (C₁₅H₁₃N₃O₂) may exhibit improved receptor-binding due to its planar, electron-deficient heterocycle , whereas the hydrochloride salt of the aminomethyl analog enhances solubility for pharmaceutical formulations .

Biological Activity

Overview

4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one (CAS No. 56061-95-1) is a heterocyclic compound belonging to the dihydropyridine class, characterized by its unique substitution pattern that affects its chemical and biological properties. This compound has garnered interest for its potential applications in pharmacology, particularly as a calcium channel blocker and for its anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound is defined by:

  • A pyridine ring with two methyl groups at positions 4 and 6.
  • A phenyl group at position 1.
  • A keto group at position 2.

This unique configuration enhances its lipophilicity, potentially improving membrane permeability and interaction with intracellular targets.

Calcium Channel Blocking

As a member of the 1,4-dihydropyridine (1,4-DHP) family, this compound primarily functions by blocking calcium channels. This inhibition prevents calcium ions from entering cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release.

Biochemical Pathways

Calcium ions are vital in several cellular mechanisms:

  • Muscle contraction
  • Neurotransmitter release
  • Cell growth regulation

By modulating calcium influx, this compound can induce muscle relaxation and vasodilation, making it potentially useful in treating cardiovascular diseases.

Pharmacological Applications

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation markers in various cell types.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of dihydropyridines exhibit selective cytotoxicity against cancer cell lines such as HT-1080 (human lung fibrosarcoma) and MH-22A (mouse hepatoma), while showing low toxicity to non-cancerous cells .
Cell Line Cytotoxicity Remarks
HT-1080HighSelective cytotoxicity observed
MH-22AHighSelective cytotoxicity observed
NIH3T3LowNon-cancerous control

Case Studies

In a study examining the effects of various dihydropyridine derivatives on lung fibroblasts, it was found that this compound reduced collagen production significantly. This suggests potential applications in fibrotic diseases where collagen deposition is a concern .

Synthetic Routes

The synthesis of this compound typically involves the Hantzsch reaction:

  • Reactants : An aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and ammonia or an ammonium salt.
  • Conditions : The reaction is conducted under reflux conditions to yield the desired product.

This method allows for the efficient creation of this compound in laboratory settings and can be scaled up for industrial production using continuous flow reactors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dimethyl-1-phenyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using substituted phenylacetylenes and nitriles under acidic conditions. For example, analogs in the dihydropyridinone family are synthesized via Hantzsch-type cyclization with yields ranging from 60% to 85% depending on solvent polarity and temperature . Catalytic additives like cationic surfactants (e.g., hexadecan-1-aminium bromides) enhance reaction rates by stabilizing intermediates through micelle formation .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : The methyl groups at positions 4 and 6 appear as singlets at δ 2.1–2.3 ppm, while the non-equivalent dihydropyridine protons (H-3 and H-5) split into doublets (δ 5.8–6.2 ppm) due to coupling with adjacent carbonyl groups .
  • IR : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and aromatic C-H bends (3050–3100 cm⁻¹) confirm the dihydropyridinone core and phenyl substituent .
  • MS : Molecular ion peaks at m/z 215 (M⁺) with fragmentation patterns showing loss of methyl groups (M-15) and phenyl rings (M-77) .

Q. What are the common impurities or byproducts formed during the synthesis of this compound?

  • Methodological Answer : Over-oxidation of the dihydropyridine ring to pyridine derivatives (e.g., 4,6-dimethyl-2-pyridone) is a key impurity, detectable via HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Byproduct formation increases under prolonged heating (>100°C) or excess oxidizing agents .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational DFT studies (B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of the phenyl ring reduce the HOMO-LUMO gap by 0.3–0.5 eV, enhancing electrophilic reactivity. Experimental validation via Hammett plots (σ values) shows linear correlations between substituent effects and reaction rates in nucleophilic substitution assays .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridinone derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in bacterial strains or solvent systems. Standardized protocols using Mueller-Hinton broth for Gram-negative bacteria (e.g., E. coli ATCC 25922) and DMSO controls (<1% v/v) improve reproducibility. Meta-analyses of published data should account for logP differences (>3.0 reduces aqueous solubility) .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Methodological Answer : Chiral auxiliaries like (R)-BINOL-phosphoric acids induce enantioselectivity during cyclization, achieving up to 90% ee. Asymmetric hydrogenation using Ru-(S)-Synphos catalysts selectively reduces ketone intermediates to alcohols, which are then oxidized to the target compound .

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